2,4,6-Trimethylphenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

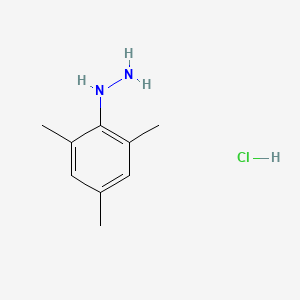

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2,4,6-trimethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-6-4-7(2)9(11-10)8(3)5-6;/h4-5,11H,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGPCULNJGZRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76195-82-9, 24006-09-5 | |

| Record name | 2,4,6-Trimethylphenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,4,6-trimethylphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4,6-Trimethylphenylhydrazine hydrochloride physical properties

An In-depth Technical Guide to 2,4,6-Trimethylphenylhydrazine Hydrochloride

This guide provides a comprehensive overview of this compound, a key reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer field-proven insights into the compound's properties, characterization, and application, with a particular focus on its role in the foundational Fischer indole synthesis.

Core Identity and Molecular Structure

This compound, also known as mesitylhydrazine hydrochloride, is the salt form of 2,4,6-trimethylphenylhydrazine. The hydrochloride form enhances the compound's stability and improves its solubility in polar solvents, making it a more convenient reagent for various synthetic applications.[1]

The molecular structure features a hydrazine group (-NHNH₂) attached to a mesitylene (1,3,5-trimethylbenzene) ring. The steric hindrance provided by the two ortho-methyl groups influences its reactivity and the regioselectivity of reactions in which it participates.

Caption: Structure of this compound.

Physicochemical Properties

The physical properties of a reagent are critical for experimental design, dictating appropriate solvents, reaction temperatures, and storage conditions. The data below has been consolidated from various chemical suppliers. It is noteworthy that the melting point shows some variability across different sources, which may be attributable to differences in purity or analytical methodology (e.g., heating rate).

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄N₂ · HCl | |

| Molecular Weight | 186.68 g/mol | [1] |

| Appearance | Off-white solid or powder | [2] |

| Melting Point | 167-173 °C | |

| 174-176 °C | [3] | |

| 181 °C | [1] | |

| 300 °C (possible decomposition) | [2][4] | |

| Solubility | Soluble in water | [2][4][5] |

| Storage | Room temperature, under inert gas, in a dry, sealed container | [1][2] |

| CAS Number | 76195-82-9 | [3] |

| MDL Number | MFCD00052268 | [1] |

Analytical Characterization: Expected Spectral Data

¹H NMR Spectroscopy (Expected)

In a solvent like DMSO-d₆, the following proton signals would be anticipated:

-

Aromatic Protons (Ar-H): A singlet appearing around 6.8-7.0 ppm, integrating to 2H. The symmetrical substitution of the benzene ring makes these two protons chemically equivalent.

-

Hydrazine Protons (-NH-NH₃⁺): These protons are exchangeable and can appear as broad singlets. Their chemical shifts are highly dependent on concentration, temperature, and residual water in the solvent. One might expect signals in the range of 8-11 ppm.

-

Ortho Methyl Protons (2x Ar-CH₃): A singlet around 2.4-2.5 ppm, integrating to 6H.

-

Para Methyl Proton (1x Ar-CH₃): A singlet, slightly upfield from the ortho methyls, around 2.2-2.3 ppm, integrating to 3H.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum provides key information about the functional groups present.

-

N-H Stretching: A broad and strong series of bands from 2500 to 3200 cm⁻¹ is expected, characteristic of the ammonium salt (-NH₃⁺). Additional N-H stretching vibrations from the hydrazine moiety may also be visible in this region.

-

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the methyl groups.

-

C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

-

Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Mass Spectrometry (Expected)

Under Electron Ionization (EI), the molecular ion of the free base (C₉H₁₄N₂) would be observed at m/z 150.1157. Key fragmentation patterns would likely involve the loss of the hydrazine group or cleavage of the N-N bond, leading to characteristic fragments.

Core Application: The Fischer Indole Synthesis

A primary application of this compound is in the Fischer indole synthesis, a robust and versatile method for creating the indole heterocyclic system, a core scaffold in numerous pharmaceuticals and natural products.[6][7] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ or in a preceding step from the phenylhydrazine and a suitable ketone or aldehyde.[8][9]

The choice of an acid catalyst is critical; Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂, are commonly employed.[6][8][9]

Reaction Mechanism

The trustworthiness of a synthetic protocol lies in understanding its underlying mechanism. The Fischer synthesis is a cascade of well-defined transformations, each enabling the next.

Caption: Workflow of the Fischer Indole Synthesis.

The accepted mechanism proceeds as follows:[6][8][10][11]

-

Hydrazone Formation: The phenylhydrazine reacts with a carbonyl compound (an aldehyde or ketone) under acidic conditions to form a phenylhydrazone intermediate.

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.

-

[3][3]-Sigmatropic Rearrangement: Following protonation, a key[3][3]-sigmatropic rearrangement occurs, forming a new C-C bond and breaking the N-N bond. This step disrupts the aromaticity of the benzene ring, creating a di-imine intermediate.

-

Rearomatization & Cyclization: The intermediate rearomatizes, which provides the driving force for a subsequent intramolecular cyclization, forming a five-membered ring (a cyclic aminal).

-

Ammonia Elimination: Under acid catalysis, the aminal eliminates a molecule of ammonia (or an ammonium ion).

-

Deprotonation: A final deprotonation step re-establishes the aromatic indole ring system, yielding the final product.

Sample Experimental Protocol: Synthesis of 4,6,7-Trimethyl-1H-indole

This protocol is a representative example of how this compound can be used. The specific ketone (in this case, acetone) will determine the substitution pattern at the 2 and 3 positions of the resulting indole.

Materials:

-

This compound

-

Acetone (or other suitable ketone)

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., glacial acetic acid)[9][12]

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid. Add acetone (1.1 eq) dropwise while stirring. The mixture may be cooled to promote precipitation of the hydrazone.[12] The resulting solid can be filtered, washed, and dried, or used directly in the next step.

-

Cyclization: In a separate flask equipped with a mechanical stirrer, place an excess of polyphosphoric acid (PPA). Heat the PPA to approximately 100-120°C on a water bath.[12]

-

Slowly and carefully add the pre-formed hydrazone (or the initial reaction mixture) to the hot PPA with vigorous stirring. The mixture will become viscous. Maintain the temperature for 10-20 minutes.

-

Work-up: Allow the reaction mixture to cool slightly before carefully pouring it into a beaker of vigorously stirred ice-cold water. This will dissolve the PPA and precipitate the crude indole product.

-

Isolation: Filter the solid product using a Buchner funnel and wash it thoroughly with cold water until the washings are neutral to pH paper. This removes any residual acid.[12]

-

Purification: Recrystallize the crude solid from a suitable solvent, such as aqueous ethanol, to yield the purified indole derivative.

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions. The following information is derived from safety data sheets (SDS).[13][14][15]

| GHS Pictogram | Signal Word | Hazard Statement(s) |

| Danger | H301: Toxic if swallowed. |

-

Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, immediately call a POISON CENTER or doctor.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[13]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[5][13]

References

-

MySkinRecipes. This compound, 97%. [Link]

-

LookChem. Cas 76195-82-9, this compound. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

chemeurope.com. Fischer indole synthesis. [Link]

-

Al-Warhi, T., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2529-2541. [Link]

-

J&K Scientific LLC. Fischer Indole Synthesis. [Link]

-

Al-Harrasi, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(48), 30255-30284. [Link]

-

Thermo Scientific Alfa Aesar. This compound, 97%. [Link]

-

YMER. Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. [Link]

Sources

- 1. This compound, 97% [myskinrecipes.com]

- 2. This compound CAS#: 76195-82-9 [m.chemicalbook.com]

- 3. 76195-82-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. lookchem.com [lookchem.com]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fischer_indole_synthesis [chemeurope.com]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. ymerdigital.com [ymerdigital.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

Introduction: A Versatile Building Block in Synthetic and Analytical Chemistry

An In-Depth Technical Guide to 2,4,6-Trimethylphenylhydrazine Hydrochloride: Synthesis, Mechanisms, and Applications in Modern Chemistry

This compound (CAS No. 76195-82-9), also known as mesitylhydrazine hydrochloride, is a highly valuable substituted hydrazine reagent.[1][2] While hydrazines as a class are foundational in organic synthesis, the specific substitution pattern of this molecule—three methyl groups occupying the ortho and para positions of the phenyl ring—imparts unique steric and electronic properties that researchers can leverage for specific outcomes. Its primary utility lies in its role as a precursor for synthesizing complex heterocyclic structures, most notably indoles via the Fischer indole synthesis, which are prevalent in pharmaceuticals and natural products.[3][4] Furthermore, its hydrazine functionality makes it an effective derivatizing agent for aldehydes and ketones, enhancing their detection in analytical applications.[5][6]

This guide provides an in-depth examination of this compound, moving beyond simple data recitation to explain the causal relationships behind its synthesis and reactivity. We will explore its preparation, delve into the mechanisms of its most critical reactions, and provide field-tested protocols for its application, offering a comprehensive resource for researchers in organic synthesis and drug development.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The hydrochloride salt form enhances the compound's stability and its solubility in polar solvents, which is advantageous for various reaction conditions.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 76195-82-9 | [7] |

| Molecular Formula | C₉H₁₄N₂ · HCl | [7] |

| Molecular Weight | 186.68 g/mol | [7] |

| Appearance | White to off-white or cream-colored solid (crystals or powder) | [7] |

| Melting Point | 167-173 °C | [7] |

| Functional Group | Hydrazine | [7] |

| Synonyms | Mesitylhydrazine hydrochloride, 1-Mesitylhydrazine hydrochloride | [1][2] |

Safety and Handling Summary

As with all hydrazine derivatives, this compound must be handled with care. It is classified as acutely toxic if swallowed.[7]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[7]

-

Handling: Avoid inhalation of dust and prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product.[8]

-

Storage: Store in a tightly sealed container in a dry, inert atmosphere at room temperature.[5]

-

Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.

Synthesis of this compound

The most common and direct synthesis route involves a classical two-step process starting from 2,4,6-trimethylaniline (mesidine). This process hinges on the formation of a diazonium salt intermediate, which is subsequently reduced to the target hydrazine.

Workflow 1: Synthesis via Diazotization and Reduction

Caption: General workflow for synthesizing 2,4,6-trimethylphenylhydrazine HCl.

Protocol 1: Synthesis from 2,4,6-Trimethylaniline

This protocol is adapted from established procedures for synthesizing substituted phenylhydrazines.[9]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add concentrated hydrochloric acid and water. Cool the solution to -5 °C using an ice-salt bath.

-

Aniline Addition: Slowly add 2,4,6-trimethylaniline dropwise to the cold acid solution. A precipitate of the aniline hydrochloride salt will form.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the aniline slurry, ensuring the temperature remains below 0 °C. The formation of the diazonium salt results in a more homogeneous solution.

-

Reduction: Prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid. Add this reducing solution slowly to the diazonium salt solution, maintaining a low temperature. This step is highly exothermic and controlled addition is critical. A thick precipitate of the hydrazine hydrochloride salt will form.

-

Isolation: Allow the reaction mixture to warm to room temperature and stir for several hours. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with a small amount of cold water or isopropanol to remove residual salts and impurities. Dry the product under vacuum to yield this compound.

Core Application I: The Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing access to the indole scaffold, a privileged structure in medicinal chemistry found in numerous FDA-approved drugs and bioactive natural products.[3][10] The reaction condenses a phenylhydrazine with an aldehyde or ketone under acidic conditions.[11]

The Mechanistic Rationale

The choice of a substituted phenylhydrazine directly dictates the substitution pattern of the final indole. Using 2,4,6-trimethylphenylhydrazine ensures the formation of a 4,6,7-trimethyl-substituted indole. The methyl groups at the ortho positions (2 and 6) provide steric hindrance that can influence the regioselectivity of the key[12][12]-sigmatropic rearrangement step, often leading to a more controlled and predictable outcome.

Mechanism 2: The Fischer Indole Synthesis

Caption: Key mechanistic steps of the Fischer Indole Synthesis.[11][12]

Protocol 2: Synthesis of 4,6,7-Trimethyl-2,3-dimethylindole

This protocol describes a representative synthesis using this compound and 2-butanone.

-

Hydrazone Formation:

-

In a round-bottom flask, suspend 1.0 equivalent of this compound in ethanol.

-

Add 1.1 equivalents of 2-butanone.

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours. The progress can be monitored by TLC until the starting hydrazine is consumed.

-

The intermediate hydrazone can be isolated by removing the solvent, or used directly in the next step.

-

-

Indolization (Cyclization):

-

To the crude hydrazone, add a suitable acid catalyst. Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid are commonly used.[10]

-

Heat the reaction mixture to 80-100 °C for 2-4 hours. The reaction will typically change color.

-

Monitor the reaction by TLC for the formation of the indole product.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a base, such as aqueous sodium hydroxide, until it is basic to pH paper.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 4,6,7-trimethyl-2,3-dimethylindole.

-

Core Application II: Derivatization of Carbonyl Compounds

In analytical chemistry, it is often necessary to chemically modify an analyte to enhance its detectability. Aldehydes and ketones can be challenging to analyze via methods like HPLC-UV because they often lack a strong chromophore. 2,4,6-trimethylphenylhydrazine reacts with carbonyls to form stable hydrazones, which are more amenable to chromatographic separation and possess improved UV absorbance, thereby increasing analytical sensitivity.[5][6]

Workflow 3: Carbonyl Derivatization for HPLC Analysis

Caption: Workflow for carbonyl analysis via hydrazone derivatization.

Protocol 3: General Procedure for Carbonyl Derivatization

This protocol provides a general framework for the derivatization of an aldehyde or ketone sample for HPLC analysis.[6]

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in acetonitrile.

-

Sample Preparation: Prepare the sample containing the target carbonyl compound in a suitable solvent, such as acetonitrile or a water/acetonitrile mixture.

-

Derivatization:

-

In a vial, combine 100 µL of the sample with 200 µL of the hydrazine reagent solution.

-

Add 10 µL of an acid catalyst (e.g., 1% trifluoroacetic acid in acetonitrile).

-

Seal the vial and vortex briefly.

-

Incubate the reaction mixture in a heating block at 60 °C for 30 minutes.

-

-

Analysis:

-

After cooling to room temperature, dilute the reaction mixture with the HPLC mobile phase to an appropriate concentration.

-

Inject an aliquot of the diluted sample into the HPLC system equipped with a C18 column and a UV detector set to a wavelength appropriate for the hydrazone (typically 270-290 nm).

-

Quantify the analyte by comparing its peak area to a calibration curve prepared from derivatized standards.

-

Conclusion

This compound is a powerful and specialized reagent for advanced organic synthesis and analytical chemistry. Its unique substitution pattern provides steric control in the Fischer indole synthesis, enabling the targeted production of 4,6,7-trimethylindoles, which are of significant interest in drug discovery. Concurrently, its reliable reactivity with carbonyls makes it a valuable tool for analytical scientists seeking to enhance the detection and quantification of aldehydes and ketones. By understanding the mechanisms behind its reactivity and employing validated protocols, researchers can effectively harness the capabilities of this versatile chemical building block.

References

-

Wikipedia contributors. (2024). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

Al-Mulla, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2465-2475. [Link]

-

chemeurope.com. (n.d.). Fischer indole synthesis. [Link]

-

MySkinRecipes. (n.d.). This compound, 97%. [Link]

-

Bentham Science. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

-

J&K Scientific LLC. (2025). Fischer Indole Synthesis. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a related article. [Link]

-

PubMed. (2007). Synthesis and biological activity of functionalized indole-2-carboxylates. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). 1H NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. [Link]

-

ResearchGate. (2018). Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity. [Link]

-

University of Sheffield. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds. [Link]

-

Taylor & Francis Online. (2020). Phenylhydrazine – Knowledge and References. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, 97% [myskinrecipes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,4,6-三甲基苯肼 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Fischer_indole_synthesis [chemeurope.com]

An In-Depth Technical Guide to 2,4,6-Trimethylphenylhydrazine Hydrochloride: Synthesis, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of 2,4,6-trimethylphenylhydrazine hydrochloride, a versatile reagent with significant applications in pharmaceutical and chemical research. We will delve into its fundamental properties, synthesis, mechanistic role in the Fischer indole synthesis, and detailed experimental protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound, also known as mesitylhydrazine hydrochloride, is a substituted hydrazine salt. Its hydrochloride form enhances stability and solubility in polar solvents, making it a convenient reagent for various organic transformations[1]. The steric hindrance provided by the three methyl groups on the phenyl ring influences its reactivity and the regioselectivity of the reactions in which it participates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 186.68 g/mol | [1][2] |

| Molecular Formula | C₉H₁₅ClN₂ (or C₉H₁₄N₂ · HCl) | [1][2] |

| CAS Number | 76195-82-9 | [2] |

| Appearance | Solid | |

| Melting Point | 167-173 °C | |

| Synonyms | Mesitylhydrazine hydrochloride, 1-Mesitylhydrazine hydrochloride | [2][3] |

Synthesis of this compound

The synthesis of arylhydrazines, including this compound, typically proceeds through the diazotization of the corresponding aniline, followed by a reduction step. This classical approach ensures high yield and purity.

The synthesis commences with 2,4,6-trimethylaniline (mesidine). The primary amine group of mesidine is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures. The resulting diazonium salt is then reduced to the desired hydrazine. A common reducing agent for this transformation is stannous chloride (SnCl₂) in an acidic medium[4]. The hydrochloride salt of the hydrazine precipitates and can be isolated.

Caption: Synthesis workflow for this compound.

Key Application: The Fischer Indole Synthesis

A paramount application of this compound is in the Fischer indole synthesis, a robust method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry[5]. This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone[6].

Reaction Mechanism

The Fischer indole synthesis is a sophisticated reaction cascade[5][6][7]. The generally accepted mechanism involves the following key steps:

-

Hydrazone Formation: The reaction initiates with the condensation of 2,4,6-trimethylphenylhydrazine with a carbonyl compound (an aldehyde or ketone) to form a phenylhydrazone intermediate[6][8].

-

Tautomerization: The phenylhydrazone undergoes tautomerization to its corresponding enamine isomer ('ene-hydrazine')[5][8].

-

[2][2]-Sigmatropic Rearrangement: A crucial[2][2]-sigmatropic rearrangement of the protonated enamine occurs, leading to the formation of a di-imine intermediate[5][7].

-

Cyclization and Aromatization: The di-imine undergoes cyclization to form an aminal, which then eliminates a molecule of ammonia, followed by aromatization to yield the final indole product[5][7].

Caption: Key steps in the Fischer indole synthesis mechanism.

Experimental Protocol: Synthesis of a Substituted Indole

The following is a generalized, yet detailed, protocol for the synthesis of an indole derivative using this compound.

Materials:

-

This compound

-

An appropriate ketone or aldehyde (e.g., cyclohexanone)

-

Acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid, or zinc chloride)[5][7]

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Reagents for work-up (e.g., sodium bicarbonate solution, organic solvent for extraction like ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent) and the carbonyl compound (1.0-1.2 equivalents) in the chosen solvent. If conducting a solvent-free reaction, the reactants can be mixed directly[8][9].

-

Catalyst Addition: Carefully add the acid catalyst to the reaction mixture. The choice and amount of catalyst can significantly impact the reaction rate and yield[5].

-

Reaction: Heat the mixture to the desired temperature (often reflux) and maintain for the required duration. Monitor the reaction's progress using thin-layer chromatography (TLC)[8].

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize it with a suitable base, such as a saturated sodium bicarbonate solution[8].

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter[8].

-

Purification and Characterization: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by recrystallization or column chromatography. Characterize the final product using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its structure and purity[8].

Analytical Characterization

The purity and identity of this compound and its reaction products are typically confirmed using a suite of analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful methods for assessing purity and quantifying the compound in various matrices[10][11]. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are indispensable tools, providing detailed information about the molecular framework[8]. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity[8].

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. It should be stored in a tightly sealed container in a dry, inert atmosphere at room temperature[1].

References

-

MySkinRecipes. (n.d.). This compound, 97%. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Toxicological Profile for Hydrazines. Retrieved from [Link]

-

PubChem. (n.d.). This compound (C9H14N2). Retrieved from [Link]

-

Wikipedia. (2023, December 2). Fischer indole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). CID 158700305 | C12H18N6. Retrieved from [Link]

-

Molbase. (n.d.). Understanding the Synthesis and Applications of 2,4,6-Trichlorophenylhydrazine. Retrieved from [Link]

-

SciSpace. (2003). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]

- Google Patents. (n.d.). US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine.

-

J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN103553963B - Synthetic method of phenylhydrazine hydrochloride.

-

Chemspace. (n.d.). (2,4,6-trifluorophenyl)hydrazine hydrochloride. Retrieved from [Link]

-

ResearchGate. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

Sources

- 1. This compound, 97% [myskinrecipes.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. 76195-82-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. nbinno.com [nbinno.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scispace.com [scispace.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2,4,6-Trimethylphenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 2,4,6-trimethylphenylhydrazine hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to deliver a robust and reliable resource for laboratory and developmental applications.

Introduction and Strategic Importance

This compound is a crucial building block in the synthesis of a variety of complex organic molecules. Its utility is particularly notable in the preparation of bioactive heterocyclic compounds, such as certain herbicides and dyes. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a versatile reagent in diverse reaction conditions. A thorough understanding of its synthesis is paramount for researchers engaged in the development of novel chemical entities.

The synthesis of this compound is a classic example of aromatic amine chemistry, proceeding through a two-step sequence: the diazotization of 2,4,6-trimethylaniline followed by the reduction of the resulting diazonium salt. This guide will delve into the mechanistic underpinnings of these transformations, provide a detailed experimental protocol, and outline the necessary characterization and safety considerations.

The Synthetic Pathway: A Mechanistic Perspective

The overall synthesis can be visualized as a sequential transformation of the amino group of 2,4,6-trimethylaniline into a hydrazine moiety, with the intermediate formation of a reactive diazonium salt.

Caption: Overall synthetic workflow for this compound.

Step 1: Diazotization of 2,4,6-Trimethylaniline

The initial step involves the conversion of the primary aromatic amine, 2,4,6-trimethylaniline, into a diazonium salt. This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated or allowed to warm. The diazotizing agent is nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).

The mechanism of diazotization proceeds through several key stages. First, the protonation of nitrous acid by the strong acid generates the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of the aniline then attacks the nitrosonium ion. Subsequent deprotonation and tautomerization, followed by the elimination of a water molecule, yield the resonance-stabilized diazonium ion.

Caption: Mechanism of the diazotization of 2,4,6-trimethylaniline.

Step 2: Reduction of the Diazonium Salt

The second critical step is the reduction of the 2,4,6-trimethylphenyldiazonium chloride to the corresponding hydrazine. Various reducing agents can be employed for this transformation, with stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid being a common and effective choice.[1] Other reducing agents such as sodium sulfite can also be used.[2]

The mechanism of reduction with stannous chloride involves the transfer of electrons from Sn(II) to the diazonium salt. The Sn(II) is oxidized to Sn(IV), while the diazonium group is reduced to the hydrazine. The acidic conditions are crucial for this reaction, and the final product is isolated as its hydrochloride salt.

Experimental Protocol

Disclaimer: This protocol is a representative procedure adapted from established methods for the synthesis of aryl hydrazines. It should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| 2,4,6-Trimethylaniline | 135.21 | 13.52 | 0.1 |

| Concentrated HCl (~37%) | 36.46 | 50 mL | ~0.6 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 | 0.11 |

| Stannous Chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 45.13 | 0.2 |

| Deionized Water | 18.02 | As needed | - |

| Ice | - | As needed | - |

Step-by-Step Procedure

Part A: Diazotization

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2,4,6-trimethylaniline (13.52 g, 0.1 mol) and concentrated hydrochloric acid (25 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 25 mL of deionized water and cool the solution to 0 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride suspension over 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. The solution should be a pale yellow to orange color.

Part B: Reduction and Isolation

-

In a separate 1 L beaker, prepare a solution of stannous chloride dihydrate (45.13 g, 0.2 mol) in concentrated hydrochloric acid (25 mL). Cool this solution to 0 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate should form.

-

Allow the mixture to stand in the ice bath for 1 hour with occasional stirring.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove any unreacted starting materials.

-

Transfer the crude product to a clean beaker and recrystallize from a minimal amount of hot ethanol or a mixture of ethanol and water to obtain purified this compound.

-

Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₉H₁₅ClN₂ |

| Molecular Weight | 186.68 g/mol [3] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 181 °C[3] |

| Solubility | Soluble in polar solvents |

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆): Expected signals would include singlets for the three methyl groups, a singlet for the aromatic protons, and broad signals for the -NH-NH₃⁺ protons.

-

¹³C NMR (DMSO-d₆): Signals corresponding to the three distinct methyl carbons and the four unique aromatic carbons are expected.

-

IR (KBr): Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the methyl and aromatic groups, and aromatic C=C bending vibrations.

Safety and Handling

-

2,4,6-Trimethylaniline: This starting material is toxic and a suspected carcinogen. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

Diazonium Salts: Are potentially explosive, especially in the solid state. The synthesis should be carried out at low temperatures, and the diazonium salt should not be isolated.

-

Hydrazine Derivatives: Many hydrazine derivatives are toxic and should be handled with care.

-

Acids and Bases: Concentrated hydrochloric acid is corrosive. Appropriate care should be taken during handling.

Conclusion

The synthesis of this compound is a well-established and reliable process that provides access to a valuable chemical intermediate. By carefully controlling the reaction conditions, particularly temperature, and adhering to strict safety protocols, researchers can consistently obtain a high-purity product. The mechanistic understanding of the diazotization and reduction steps allows for informed troubleshooting and optimization of the synthesis, ensuring its successful application in drug discovery and development endeavors.

References

- A kind of synthetic method of substituted phenylhydrazines and its salt. CN106866850A.

- Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. J Pestic Sci. 2017;42(3):115-121.

- Prepar

- Process for the preparation of substituted phenyl hydrazines. EP0187285A2.

- Understanding the Synthesis and Applications of 2,4,6-Trichlorophenylhydrazine. BenchChem.

- Description, Synthesis and Usage of Phenylhydrazine. ChemicalBook.

- Organic Syntheses Procedure. orgsyn.org.

- 2,4,6-Trimethylphenylhydrazine 95 76195-82-9. Sigma-Aldrich.

- This compound, 97%. MySkinRecipes.

- α-METHYL-α-PHENYLHYDRAZINE. Organic Syntheses Procedure.

- CN103553963B - Synthetic method of phenylhydrazine hydrochloride.

- Preparation of 2,4,6-trichlorophenylhydrazine. US4772747A.

- CN102531953A - Preparation process for phenylhydrazine hydrochloride.

- This compound (C9H14N2). PubChemLite.

- 2,4,6-Trimethylphenylhydrazine, HCl - CAS:24006-09-5. Sunway Pharm Ltd.

Sources

A Technical Guide to the Spectroscopic Characterization of 2,4,6-Trimethylphenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trimethylphenylhydrazine hydrochloride, also known as mesitylhydrazine hydrochloride, is a valuable reagent in organic synthesis, particularly in the formation of indoles via the Fischer indole synthesis and in the derivatization of carbonyl compounds.[1] Its utility in pharmaceutical and agrochemical research necessitates a thorough understanding of its structural and physicochemical properties.[1] Spectroscopic analysis is fundamental to confirming the identity, purity, and structure of this compound. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. While experimental spectra for this specific compound are not widely available in public databases, this guide will leverage data from analogous structures and first principles to provide a robust interpretation of its anticipated spectroscopic signature.

Chemical Identity and Physical Properties

This compound is a salt of the organic base 2,4,6-trimethylphenylhydrazine. The hydrochloride form enhances its stability and solubility in polar solvents.

| Property | Value | Source(s) |

| Chemical Name | (2,4,6-trimethylphenyl)hydrazine hydrochloride | [2][3] |

| Synonyms | Mesitylhydrazine hydrochloride | [4] |

| CAS Number | 76195-82-9 | [2][3][5] |

| Molecular Formula | C₉H₁₅ClN₂ | [2][3] |

| Molecular Weight | 186.68 g/mol | [3][5] |

| Appearance | White to cream or pale brown crystals or powder | [2] |

| Melting Point | 167-173 °C | [5] |

Molecular Structure and Spectroscopic Correlation

The structure of this compound is key to understanding its spectroscopic properties. The molecule consists of a mesitylene (1,3,5-trimethylbenzene) ring substituted with a hydrazinium group (-NHNH₃⁺).

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the symmetry of the mesitylene ring.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.2-2.3 | Singlet | 6H | ortho-CH₃ | The two methyl groups at positions 2 and 6 are chemically equivalent. |

| ~2.4-2.5 | Singlet | 3H | para-CH₃ | The methyl group at position 4 is in a different chemical environment than the ortho methyls. |

| ~6.8-7.0 | Singlet | 2H | Ar-H | The two aromatic protons at positions 3 and 5 are chemically equivalent due to symmetry. |

| Broad | Singlet | 4H | -NHNH₃⁺ | Protons on the nitrogen atoms are expected to be broad and may exchange with residual water in the solvent. The hydrochloride salt form will influence the chemical shift of these protons. |

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~18-20 | ortho-CH₃ | Carbon of the methyl groups at positions 2 and 6. |

| ~20-22 | para-CH₃ | Carbon of the methyl group at position 4. |

| ~128-130 | Ar-C-H | Aromatic carbons bonded to hydrogen (positions 3 and 5). |

| ~135-138 | Ar-C-CH₃ | Aromatic carbons bonded to methyl groups (positions 2, 4, and 6). |

| ~140-145 | Ar-C-N | Aromatic carbon bonded to the hydrazinium group (position 1). |

Note: Chemical shifts are predicted based on analogous compounds and may vary.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | N-H and C-H stretching vibrations. The broadness is indicative of the ammonium salt. |

| 1600-1580 | Medium | N-H bending vibrations (scissoring) of the NH₃⁺ group. |

| 1500-1400 | Medium-Strong | C=C aromatic ring stretching vibrations. |

| 1380-1360 | Medium | C-H bending vibrations of the methyl groups. |

| 850-800 | Strong | Aromatic C-H out-of-plane bending, indicative of a 1,2,3,5-tetrasubstituted benzene ring. |

Note: These are predicted absorption ranges. The spectrum is typically acquired on a solid sample using KBr pellet or ATR techniques.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For the hydrochloride salt, the mass spectrum will typically show the mass of the free base.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion of the free base (2,4,6-trimethylphenylhydrazine) is expected at m/z 150.

-

Major Fragments:

-

m/z 135: Loss of a methyl group ([M-CH₃]⁺).

-

m/z 119: Loss of the NHNH₂ group.

-

m/z 91: Tropylium ion, a common fragment for alkylbenzenes.

-

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a solution.

-

Ionization: Use electron ionization (EI) at 70 eV to generate charged fragments.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenylhydrazine and its derivatives typically exhibit absorption bands in the UV region.

Expected UV-Vis Absorption:

-

λ_max: An absorption maximum is expected in the range of 230-250 nm and a weaker band around 280-290 nm, corresponding to π → π* transitions of the aromatic ring. The exact position and intensity of these bands will be influenced by the solvent.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).

-

Scan the absorbance of the sample from approximately 200 to 400 nm.

-

Conclusion

References

-

MySkinRecipes. (n.d.). This compound, 97%. Retrieved from [Link]

-

Preprints.org. (2025). Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenylhydrazine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2009). Novel synthesis and spectral characterization of some new substituted pyrazolones and isoxazolone. Retrieved from [Link]

-

Chemsrc. (2025). MESITYLHYDRAZINE HYDROCHLORIDE | CAS#:24006-09-5. Retrieved from [Link]

-

PubMed. (2009). Synthesis, characterization and evaluation of 1,2-bis(2,4,6-trinitrophenyl) hydrazine: a key precursor for the synthesis of high performance energetic materials. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-VIS spectrum of hydrazine. Retrieved from [Link]

-

RJPT. (n.d.). Schiff bases compounds prepared from Phenyl hydrazine as a starting material were Synthesized, Characterized, and their Biological activity was Investigated. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2,4,6-Trimethylphenylhydrazine Hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2,4,6-trimethylphenylhydrazine hydrochloride in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and detailed experimental protocols for its determination. In the absence of extensive publicly available quantitative data, this guide equips the user with the foundational knowledge and practical methodologies to assess its solubility for various applications.

Introduction to this compound

This compound is a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its hydrochloride salt form is favored for its enhanced stability and solubility in polar solvents, which is a significant advantage in various reaction conditions.[1] A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating active pharmaceutical ingredients.

Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 76195-82-9 | [2][3] |

| Molecular Formula | C₉H₁₄N₂ · HCl | [2] |

| Molecular Weight | 186.68 g/mol | [1][2][3] |

| Appearance | Off-white solid/powder | [2][4] |

| Melting Point | 167-173 °C, 181 °C | [1][2] |

Theoretical Framework of Solubility

The solubility of this compound, an organic salt, in different organic solvents is governed by the principle of "like dissolves like." This adage is chemically interpreted through the interplay of intermolecular forces between the solute and the solvent. The key to understanding its solubility lies in the structure of the molecule, which possesses both ionic and nonpolar characteristics.

The molecule consists of a hydrochloride salt of a hydrazine derivative attached to a trimethyl-substituted phenyl group. The -NHNH₃⁺Cl⁻ group is highly polar and capable of strong ionic interactions and hydrogen bonding. Conversely, the 2,4,6-trimethylphenyl (mesityl) group is bulky and nonpolar, contributing to van der Waals forces.

Solubility in Polar Protic Solvents

Polar protic solvents, such as water, methanol, and ethanol, have a hydrogen atom attached to an electronegative atom (like oxygen or nitrogen) and can act as both hydrogen bond donors and acceptors.

-

Expected Solubility: High. The hydrochloride salt's ionic nature allows for strong ion-dipole interactions with the polar solvent molecules. The hydrazine moiety can also participate in hydrogen bonding. While the mesityl group is nonpolar, the energetic favorability of solvating the ionic portion is expected to dominate, leading to good solubility. It is reported to be soluble in water.[3][4] The general trend for lower alkylhydrazines is miscibility with water and lower alcohols like methanol and ethanol.[5]

Solubility in Polar Aprotic Solvents

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), possess a dipole moment but lack an acidic proton. They can accept hydrogen bonds but cannot donate them.

-

Expected Solubility: Moderate to High. These solvents can effectively solvate the cation (-NHNH₃⁺) through dipole-ion interactions. However, their ability to solvate the chloride anion (Cl⁻) is less effective compared to protic solvents. The nonpolar mesityl group will have favorable interactions with the organic part of the solvent.

Solubility in Nonpolar Solvents

Nonpolar solvents, such as hexane, toluene, and diethyl ether, have low dielectric constants and primarily interact through weak van der Waals forces.

-

Expected Solubility: Low to Insoluble. The energy required to break the strong ionic bonds of the hydrochloride salt is not compensated by the weak interactions with nonpolar solvent molecules. While the nonpolar mesityl group would readily interact with these solvents, the highly polar and ionic part of the molecule prevents dissolution.

Experimental Determination of Thermodynamic Solubility

Given the scarcity of published quantitative data, the following detailed protocol, based on the widely accepted shake-flask method, is provided for the experimental determination of the thermodynamic solubility of this compound.[6]

Materials and Equipment

-

This compound (high purity)

-

High-purity organic solvents of choice

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (±0.1 mg)

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry with a standard calibration curve).

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Workflow for Solubility Determination

Caption: General workflow for the experimental determination of thermodynamic solubility.

Qualitative Solubility Data

While quantitative data is limited, the following table summarizes the available qualitative information on the solubility of this compound.

| Solvent | Solvent Class | Qualitative Solubility | Source(s) |

| Water | Polar Protic | Soluble | [3][4] |

| Polar Solvents (general) | Polar | Enhanced solubility in hydrochloride form | [1] |

It is important for researchers to experimentally verify the solubility in their specific solvent systems, as impurities and the presence of water can significantly affect the results.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. By understanding the interplay of its ionic and nonpolar moieties, researchers can predict its general solubility behavior. The comprehensive experimental protocol provided herein offers a robust method for determining precise quantitative solubility data, which is essential for process optimization and formulation development. The self-validating nature of the shake-flask method, when coupled with a validated analytical technique, ensures the generation of trustworthy and reproducible results.

References

-

MySkinRecipes. (n.d.). This compound, 97%. Retrieved from [Link]

- Anonymous. (2025, January 9). Effect of temperature on the solubility of acetylhydrazine and its application strategy.

-

Solubility of Things. (n.d.). Hydrazine. Retrieved from [Link]

-

DTIC. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Retrieved from [Link]

- Anonymous. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Anonymous. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Anonymous. (n.d.). Procedure - CHM1020L Online Manual.

-

Salvalaglio, M., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 12(7), 3425-3432. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solubility Data for Pharmaceuticals. InTech.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Schirmann, J. P., & Bourdauducq, P. (2000). Hydrazine and Its Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

-

O'Brien, T. M., & Keil, R. G. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(1), 116-126. Retrieved from [Link]

-

Reachem Chemicals. (n.d.). Phenyl Hydrazine HCl Suppliers. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 2,4,6-Trimethylphenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trimethylphenylhydrazine hydrochloride is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its stability is a critical parameter that influences the purity, safety, and efficacy of the final products. This guide provides a comprehensive overview of the chemical properties, stability profile, and optimal storage conditions for this compound. It delves into the potential degradation pathways, recommended handling procedures, and a proposed framework for stability assessment, offering field-proven insights for researchers and drug development professionals to ensure the integrity of this vital chemical intermediate.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step in ensuring its stability.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | Mesitylhydrazine hydrochloride | [4][5] |

| CAS Number | 76195-82-9 | |

| Molecular Formula | C₉H₁₅ClN₂ | [1][2] |

| Molecular Weight | 186.68 g/mol | [1][2] |

| Appearance | Off-white powder/solid | [6][7] |

| Melting Point | 167-173 °C; ~300 °C (decomposition) | [6] |

| Solubility | Soluble in water | [3][6][7] |

The hydrochloride salt form of 2,4,6-trimethylphenylhydrazine enhances its stability and solubility in polar solvents, which is advantageous for its application in various reaction conditions.[1][2]

Intrinsic Stability and Key Degradation Pathways

As a substituted phenylhydrazine, the primary point of instability in the this compound molecule is the hydrazine moiety, which is susceptible to oxidation. The electron-donating methyl groups on the phenyl ring can also influence its reactivity.

Oxidative Degradation

Phenylhydrazines are notoriously sensitive to oxidation, which can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents.[8][9] The oxidation of phenylhydrazine can be a complex process involving several intermediates, including phenylhydrazyl radicals and phenyldiazene.[9] Superoxide radicals can act as both a product and a chain propagator in this reaction.[9]

A plausible oxidative degradation pathway for 2,4,6-trimethylphenylhydrazine is initiated by the loss of an electron to form a hydrazyl radical. This can lead to the formation of various degradation products.

Caption: Proposed oxidative degradation of 2,4,6-trimethylphenylhydrazine.

Photodegradation

Thermal Degradation

Supplier safety data sheets indicate that this compound is stable at room temperature. However, elevated temperatures can accelerate decomposition. The thermal decomposition of hydrazine itself is known to be catalyzed by various surfaces and impurities.[11][12] For the hydrochloride salt, thermal stress could potentially lead to the loss of hydrogen chloride, followed by the degradation of the free base.

Hydrolytic Degradation

As a hydrochloride salt, 2,4,6-trimethylphenylhydrazine is dissolved in an acidic aqueous solution. Generally, amides and related compounds are less susceptible to neutral hydrolysis.[13] However, under strongly acidic or basic conditions, hydrolysis could occur, although oxidation is typically the more significant degradation pathway for hydrazines.[14]

Recommended Storage and Handling Protocols

To maintain the integrity and purity of this compound, strict adherence to proper storage and handling procedures is essential.

Optimal Storage Conditions

Based on information from multiple chemical suppliers, the following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature | The compound is thermally stable at ambient temperatures.[1][2][6] |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidative degradation from atmospheric oxygen.[1][2][11] |

| Light | Store in a tightly closed, opaque container in a dark place | To prevent photodegradation.[10] |

| Moisture | Store in a dry environment; hygroscopic | To prevent deliquescence and potential hydrolysis.[1][2][15] |

| Container | Tightly sealed container | To protect from air and moisture.[10][15][16] |

Safe Handling Procedures

This compound is classified as toxic if swallowed.[2] Therefore, appropriate safety precautions must be taken during handling.

-

Ventilation: Handle only in a well-ventilated area or under a chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][17]

-

Avoid Dust Formation: Minimize the generation and accumulation of dust.[10][11]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10][15]

Framework for Stability Assessment

A comprehensive stability assessment of this compound involves forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating method.[8][10][17] The following is a proposed experimental protocol based on ICH guidelines.

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol:

-

Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a water/methanol mixture) to a known concentration.

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at various time points.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw samples at various time points.

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[17]

-

Thermal Degradation: Expose both the solid powder and the stock solution to elevated temperatures (e.g., 80°C).

-

Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

-

Analysis: Analyze all stressed samples, along with a control sample kept at ambient temperature and protected from light, using a suitable stability-indicating analytical method.

Proposed Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the intact compound from its degradation products.

Proposed HPLC Parameters:

| Parameter | Proposed Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic compounds. |

| Mobile Phase | Gradient elution with: A) 0.05 M phosphate buffer (pH ~2.5-3.0) and B) Acetonitrile | A common mobile phase for separating polar and non-polar compounds. The acidic pH can improve peak shape for the hydrochloride salt. |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard HPLC columns. |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

| Detector | UV detector at an appropriate wavelength (e.g., 230-240 nm) | Phenylhydrazine derivatives typically have UV absorbance in this range. A photodiode array (PDA) detector is recommended to check for peak purity. |

| Injection Volume | 10-20 µL | Standard injection volume. |

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The stability of this compound is paramount for its successful use in research and manufacturing. The primary degradation pathway is oxidation of the hydrazine moiety, which is exacerbated by exposure to air, light, and elevated temperatures. Adherence to recommended storage conditions—in a cool, dark, dry place under an inert atmosphere—is critical. For quality control and formulation development, a comprehensive stability assessment using forced degradation studies and a validated stability-indicating HPLC method is essential to ensure the purity and integrity of this important chemical.

References

- MySkinRecipes. This compound, 97%. (URL: )

- Hardie, R. L., & Thomson, R. H. (1957). The Oxidation of Phenylhydrazine. Journal of the Chemical Society, 488. (URL: )

- Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687. (URL: )

- Fisher Scientific. (2015). SAFETY DATA SHEET - Phenylhydrazine hydrochloride. (URL: )

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 123-140. (URL: [Link])

- Sigma-Aldrich. (2024).

-

Patel, N., et al. (2025). Novel stability-indicating RP-HPLC method for remdesivir with LC–MS/MS identification of degradation products. Journal of Liquid Chromatography & Related Technologies. (URL: [Link])

-

Chemistry LibreTexts. (2025). Hydrolysis Reactions. (URL: [Link])

-

PubChem. This compound. (URL: [Link])

-

Lucien, H. W. (1961). THERMAL DECOMPOSITION OF HYDRAZINE. Journal of Chemical and Engineering Data, 6(4), 596-598. (URL: [Link])

-

Chemspace. (2,4,6-trimethylphenyl)hydrazine hydrochloride. (URL: [Link])

-

Thiem, T. L., et al. (1997). The Chemical and Biochemical Degradation of Hydrazine. (URL: [Link])

-

Loba Chemie. PHENYL HYDRAZINE HYDROCHLORIDE AR. (URL: [Link])

-

Chemistry LibreTexts. (2025). Hydrolysis of Amides. (URL: [Link])

-

Zhang, L., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry B, 113(31), 10770–10780. (URL: [Link])

-

Capela–Ribeiro, M. V., & D'Ávila, L. A. (2008). Kinetic parameters for thermal decomposition of hydrazine. Journal of Thermal Analysis and Calorimetry, 93(3), 851–855. (URL: [Link])

-

Reddy, B. C., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Journal of Drug Delivery & Therapeutics, 8(6-s), 125-134. (URL: [Link])

-

Chemspace. (2,4,6-trimethylphenyl)hydrazine hydrochloride - C9H15ClN2 | CSSB00000764542. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound, 97% [myskinrecipes.com]

- 3. scispace.com [scispace.com]

- 4. 2,4,6-Trimethylphenylhydrazine, HCl - CAS:24006-09-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS#: 76195-82-9 [amp.chemicalbook.com]

- 7. PubChemLite - this compound (C9H14N2) [pubchemlite.lcsb.uni.lu]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biomedres.us [biomedres.us]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. web.viu.ca [web.viu.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. (2,4,6-trimethylphenyl)hydrazine hydrochloride - C9H15ClN2 | CSSB00000764542 [chem-space.com]

- 17. rjptonline.org [rjptonline.org]

Introduction: The Strategic Importance of 2,4,6-Trimethylphenylhydrazine Hydrochloride

An In-Depth Technical Guide to the Commercial Landscape and Application of 2,4,6-Trimethylphenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This compound (CAS No. 76195-82-9), also known as mesitylhydrazine hydrochloride, is a substituted hydrazine derivative of significant interest in synthetic organic chemistry and pharmaceutical development. Its utility stems from the nucleophilic nature of the hydrazine moiety, which serves as a critical building block for the synthesis of nitrogen-containing heterocyclic compounds. Most notably, it is a key precursor for constructing pyrazole rings, a privileged scaffold found in numerous biologically active molecules.

The hydrochloride salt form enhances the compound's stability and improves its solubility in polar solvents, making it a convenient and reliable reagent for various reaction conditions.[1] This guide provides an in-depth analysis of its commercial availability, quality control standards, safe handling protocols, and a practical application in synthetic chemistry, designed to empower researchers in their procurement and experimental endeavors.

Caption: Chemical Structure of 2,4,6-Trimethylphenylhydrazine HCl.

Part 1: Commercial Supplier Landscape

Selecting a suitable commercial supplier is a critical first step that impacts experimental reproducibility and the integrity of the final product. The choice often depends on the required scale, purity, and documentation (e.g., for research versus regulated GxP environments). Below is a comparative table of prominent suppliers.

Table 1: Comparison of Commercial Suppliers

| Supplier | Product Name | CAS No. | Purity/Assay | Form |

| Sigma-Aldrich (Merck) | This compound | 76195-82-9 | 95% | Solid[2] |

| Thermo Fisher Scientific | This compound | 76195-82-9 | 97% | Crystals or powder[3][4] |

| Matrix Scientific | This compound | 76195-82-9 | N/A | N/A[5] |

| MySkinRecipes | This compound | 76195-82-9 | 97% | N/A[1] |